1-Linoleoyl-2-oleoyl-rac-glycerol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Linoleoyl-2-oleoyl-rac-glycerol involves esterification processes, where fatty acids (linoleic and oleic acids) are attached to a glycerol backbone. Advanced methods, including enzymatic synthesis, offer high selectivity and yield for specific TAG structures by controlling reaction conditions and enzyme specificity (Wang et al., 2020).

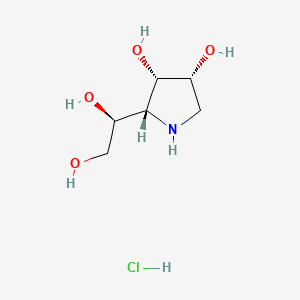

Molecular Structure Analysis

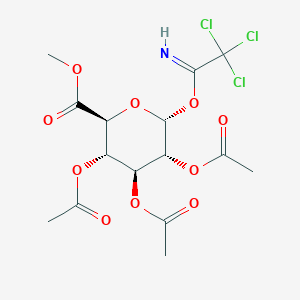

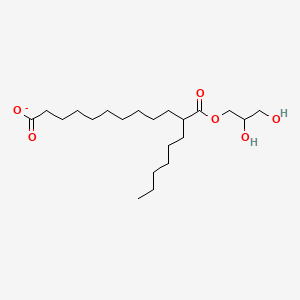

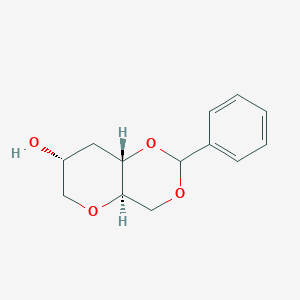

The molecular structure of 1-Linoleoyl-2-oleoyl-rac-glycerol is characterized by the presence of linoleic acid (a polyunsaturated fatty acid) and oleic acid (a monounsaturated fatty acid) esterified to the first and second positions of glycerol, respectively. The spatial arrangement of these fatty acids impacts the TAG's physical and chemical properties, influencing its behavior in mixtures and its application potential.

Chemical Reactions and Properties

1-Linoleoyl-2-oleoyl-rac-glycerol undergoes various chemical reactions, including oxidation and polymorphic transformations. The presence of unsaturated fatty acids makes it susceptible to oxidation, which can lead to the formation of various degradation products affecting its quality and application (Berdeaux et al., 2012).

Aplicaciones Científicas De Investigación

Crystallization and Polymorphism : A study by Bayés-García et al. (2013) investigated the crystallization and polymorphism of trioleoyl glycerol and 1,2-dioleoyl-3-rac-linoleoyl glycerol. They found multiple polymorphic forms in these compounds, influenced by different thermal treatments (Bayés-García et al., 2013).

Enantiomeric Separation : Nagai et al. (2011) utilized a recycle HPLC system with a chiral column for the enantiomeric separation of some asymmetric triacylglycerols, including 1,2-dioleoyl-3-linoleoyl-rac-glycerol. This method is significant for analyzing asymmetric TAGs in substances like palm oil (Nagai et al., 2011).

Analysis in Vegetable Oils : Lo et al. (2004) developed a method for separating 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils, which included the analysis of compounds like 1,2-dioleoyl-sn-glycerol and 1-linoleoyl-3-stearoyl-glycerol (Lo et al., 2004).

Synthesis of Plasmalogens : Slotboom et al. (1967) described the chemical synthesis of plasmalogens, using compounds like 1-(n-hexadec-1′-enyloxy)-2-oleoyl glycerol, which is related to 1-Linoleoyl-2-oleoyl-rac-glycerol in structure and function (Slotboom et al., 1967).

Characterization of Monoacetyldiglycerides : Limb et al. (1999) isolated and characterized monoacetyldiglycerides from bovine udder, identifying structures like 1-linoleoyl-2-palmitoyl-3-acetyl-rac-glycerol, which is closely related to 1-Linoleoyl-2-oleoyl-rac-glycerol (Limb et al., 1999).

Propiedades

IUPAC Name |

[1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37,40H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17-,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNNBQJKEBDPQS-LTEAFHAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H70O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201130579 | |

| Record name | 3-Hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201130579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Linoleoyl-2-oleoyl-rac-glycerol | |

CAS RN |

104485-08-7 | |

| Record name | 3-Hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104485-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201130579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)

![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)